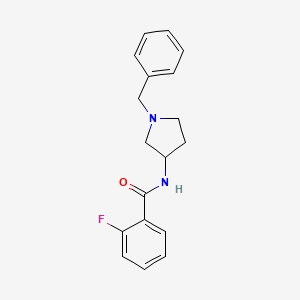

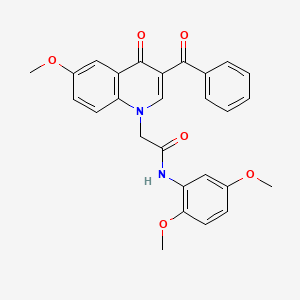

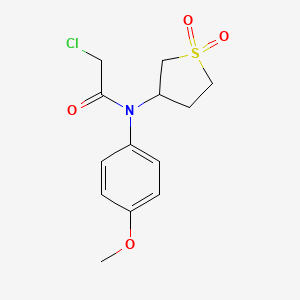

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide” are not available, similar compounds have been synthesized and studied . The synthesis of these compounds often involves the reaction of a benzyl group with a pyrrolidine ring, followed by the introduction of a benzamide group .科学的研究の応用

Dopamine D4 Antagonism

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide has been investigated for its potential as a selective antagonist for the human dopamine D4 receptor (hD(4)). A series of these compounds demonstrated potent ligand activity selective for hD(4) over hD(2) and alpha(1) receptors. These findings suggest a potential application in researching the modulation of dopamine-related pathways and disorders (Egle et al., 2004).

Anticonvulsant and Sedative-Hypnotic Activity

In another study, derivatives of N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide were designed and synthesized to evaluate as anticonvulsant agents. Some synthesized compounds showed considerable anticonvulsant activity, and one compound, in particular, induced significant sedative-hypnotic activity without impairing learning and memory, indicating a role in benzodiazepine receptor pharmacology (Faizi et al., 2017).

Iron-Catalyzed Fluorination

A study on the mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron showcased that upon exposure to iron(II) triflate, N-fluoro-2-methylbenzamides underwent chemoselective fluorine transfer, providing the corresponding fluorides in high yield. This research highlights a potential application in organic synthesis and fluorination reactions (Groendyke et al., 2016).

κ Opioid Receptor Antagonism

Research has found arylphenylpyrrolidinylmethylphenoxybenzamides, structurally related to N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide, to have high affinity and selectivity for κ opioid receptors. These compounds were potent antagonists of κ opioid receptors, suggesting their potential use in developing treatments for conditions mediated by these receptors (Mitch et al., 2011).

PET Imaging of Breast Cancer

A specific ligand for PET imaging of sigma receptors, N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide, showed potential for the detection of breast cancer. Its high uptake in breast cancer tumors in preclinical models suggests its application in diagnostic imaging and possibly in the investigation of sigma receptor involvement in cancer (Shiue et al., 2000).

Antimicrobial Activity

Another study synthesized derivatives containing the N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide scaffold and evaluated them for antimicrobial activity. Certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as leads for developing new antimicrobial agents (Desai et al., 2013).

特性

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)18(22)20-15-10-11-21(13-15)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEAODXWXHZRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CC=C2F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate](/img/structure/B2969308.png)

![N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2969313.png)

![N'-(3-Chloro-2-methylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2969320.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide](/img/structure/B2969322.png)

![N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969324.png)

![N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2969330.png)